Intra-Species Isoform Sequence Divergence of Syr v I (CAS 156066-89-6) – Implications for Standardized Reagent Selection
The three cDNA-deduced Syr v I isoforms (Syr v I.1, I.2, I.3) exhibit pairwise amino acid identities of 90–97 %, directly quantified from aligned sequences. This intra-species polymorphism exceeds the variability observed among many Ole e 1 alleles and mandates isoform-specific quality control when Syr v I is used as a diagnostic allergen or immunotherapeutic reference [1].
| Evidence Dimension | Pairwise amino acid sequence identity among Syr v I isoforms |
|---|---|
| Target Compound Data | Syr v I.1 vs. Syr v I.2 vs. Syr v I.3: 90–97 % identity |
| Comparator Or Baseline | Typical Ole e 1 allelic variants: >97 % intra-species identity [class-level inference] |
| Quantified Difference | Syr v I isoforms show up to 10 % divergence, greater than typical intra-species Ole e 1 variation |
| Conditions | cDNA cloning, sequencing, and alignment of three independent clones from Syringa vulgaris pollen |
Why This Matters
Procurement of a single isoform versus an isoform mixture alters IgE-binding outcomes; researchers must verify isoform composition when selecting a Syr v I product for diagnostic standardization.
- [1] Batanero E, Villalba M, López-Otín C, Rodríguez R. Isolation and characterization of an olive allergen-like protein from lilac pollen. Sequence analysis of three cDNA encoding protein isoforms. Eur J Biochem. 1994;221(1):187-193. doi:10.1111/j.1432-1033.1994.tb18728.x View Source
